3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
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Overview
Description
The compound “3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a morpholine ring, a thieno ring, a triazolo ring, and a pyrimidine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the morpholine ring could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions of the molecule, and its melting and boiling points would be influenced by the types of intermolecular forces present .Scientific Research Applications
- In vivo studies show reduced urinary concentration and increased urination volume in wild-type mice treated with this inhibitor .
- Its ease of use and transition-metal-free synthesis make it promising for functionalization and modification of other molecules .
Urea Transporter B (UT-B) Inhibition
Late-Stage Derivatization
Anticancer Potential
Mechanism of Action
Target of Action
The primary target of 3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of 3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a significant alteration in cell cycle progression, leading to apoptosis induction within cells . This can result in the death of cancer cells, making it a potential therapeutic agent for cancer treatment .
Future Directions
properties
IUPAC Name |
4-[10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-13(2)14-3-5-15(6-4-14)30(26,27)20-19-21-18(24-8-10-28-11-9-24)17-16(7-12-29-17)25(19)23-22-20/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAICUPCMRDGBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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